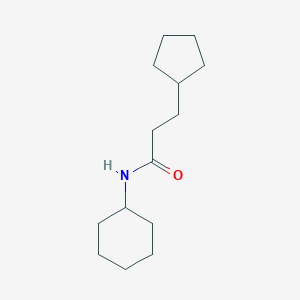

N-cyclohexyl-3-cyclopentylpropanamide

Description

N-cyclohexyl-3-cyclopentylpropanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a cyclohexyl group at the amide nitrogen and a cyclopentyl group at the third carbon of the propane chain. This structural configuration confers unique physicochemical properties, including moderate lipophilicity and stereochemical complexity, which may influence its biological activity or industrial applications.

Properties

Molecular Formula |

C14H25NO |

|---|---|

Molecular Weight |

223.35 g/mol |

IUPAC Name |

N-cyclohexyl-3-cyclopentylpropanamide |

InChI |

InChI=1S/C14H25NO/c16-14(11-10-12-6-4-5-7-12)15-13-8-2-1-3-9-13/h12-13H,1-11H2,(H,15,16) |

InChI Key |

FSIZCSALGIJQPE-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)NC(=O)CCC2CCCC2 |

Canonical SMILES |

C1CCC(CC1)NC(=O)CCC2CCCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(3-chlorophenyl)-3-cyclopentylpropanamide (CAS: 425372-16-3)

Structural Differences :

- N-substituent : Replaces the cyclohexyl group with a 3-chlorophenyl moiety.

Physicochemical Properties :

| Property | N-cyclohexyl-3-cyclopentylpropanamide (Hypothesized) | N-(3-chlorophenyl)-3-cyclopentylpropanamide |

|---|---|---|

| Molecular Formula | C₁₄H₂₅NO | C₁₄H₁₈ClNO |

| Molecular Weight | ~223.36 g/mol | 251.75 g/mol |

| Lipophilicity (LogP) | Estimated ~3.5 (cyclohexyl/cyclopentyl dominance) | Higher (~4.0 due to chlorophenyl group) |

Functional Implications :

N-cyclohexyl-3-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide

Structural Differences :

- Third Carbon Substituent: Replaces cyclopentyl with a thienopyrimidinyl-sulfanyl group, introducing heterocyclic and sulfur-based motifs.

Functional Implications :

- Biological Activity: The thienopyrimidine scaffold is associated with kinase inhibition (e.g., ZINC1452150 identifier suggests kinase-targeted applications) . In contrast, the cyclopentyl group in the target compound lacks such specificity.

- Solubility : The sulfanyl group may enhance aqueous solubility compared to the purely hydrocarbon-based cyclopentyl substituent .

Comparative Data :

| Property | This compound | Thienopyrimidine Analog |

|---|---|---|

| Molecular Weight | ~223.36 g/mol | ~435.54 g/mol (C₁₉H₂₅N₃O₂S₂) |

| Potential Applications | Solvent, plasticizer, or intermediate | Kinase inhibitor (e.g., cancer research) |

Research Findings and Hypotheses

- Role of N-substituents : Cyclohexyl groups (target compound) may improve metabolic stability over aromatic substituents (e.g., chlorophenyl), as seen in prodrug design .

- This is critical for pharmaceuticals requiring balanced ADME profiles.

- Thienopyrimidine Derivatives: The addition of heterocycles () demonstrates how minor structural modifications can drastically shift biological activity, emphasizing the target compound’s versatility as a synthetic intermediate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.